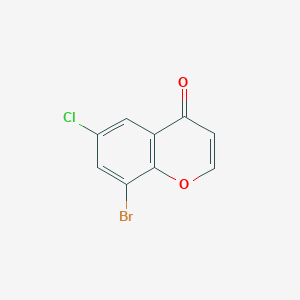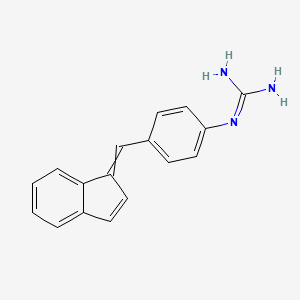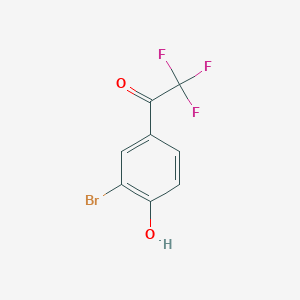
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminonicotinic acid and benzaldehyde.
Condensation Reaction: The initial step could involve a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization, often facilitated by heating or using a catalyst, to form the naphthyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-ethyl-6-methyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-ethyl-7-methyl-1,6-naphthyridin-4(1H)-one
- 5-Amino-1-ethyl-7-phenyl-1,6-quinolinedione
Uniqueness
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 7-position and the amino group at the 5-position can lead to distinct interactions with biological targets compared to similar compounds.
Properties
CAS No. |
820976-02-1 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-amino-1-ethyl-7-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-2-19-9-8-14(20)15-13(19)10-12(18-16(15)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18) |
InChI Key |
SKFRTLYWRWEUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


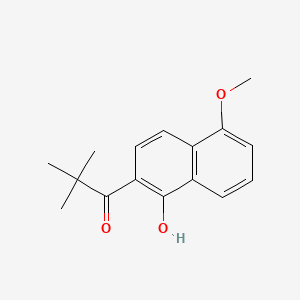
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

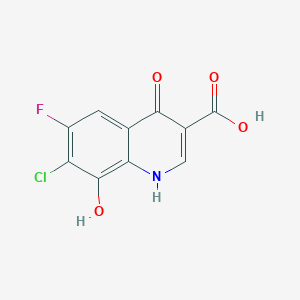

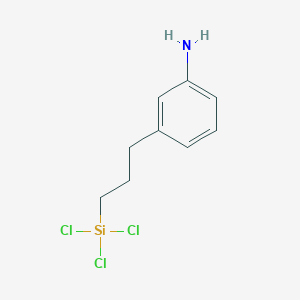
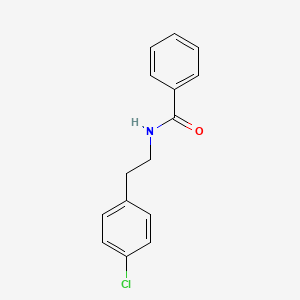
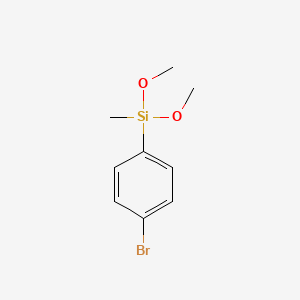
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)


